3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide
Description
This compound features a pyridine 1-oxide core linked via a carbonyl group to a piperidine ring, which is further substituted with a 5-chloropyrimidin-2-yloxy moiety.
Properties
IUPAC Name |
[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-(1-oxidopyridin-1-ium-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-12-7-17-15(18-8-12)23-13-4-2-5-19(10-13)14(21)11-3-1-6-20(22)9-11/h1,3,6-9,13H,2,4-5,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNBGWSOFSYQEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])OC3=NC=C(C=N3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Chloropyrimidine Moiety: The chloropyrimidine group is introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with a chlorinating agent.
Coupling with Pyridine: The final step involves coupling the piperidine-chloropyrimidine intermediate with a pyridine derivative under conditions that promote the formation of the desired carbonyl linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that compounds similar to 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide exhibit significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, making it a candidate for further investigation in antiviral drug development.
Pharmacology
In pharmacological studies, this compound has been shown to activate orexin type 2 receptors, which are implicated in various physiological processes such as appetite regulation and sleep-wake cycles. This activity positions it as a potential lead compound for developing treatments for sleep disorders and metabolic syndromes .
Material Science
The compound serves as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows it to be utilized in developing new materials with specific properties for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in various cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Analogues and Their Features
The table below highlights key structural and functional differences between the target compound and related pyridine/piperidine derivatives:
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Piperidine rings (as in the target compound) are generally more metabolically stable than pyrrolidine derivatives (e.g., Nicotine N-Oxide) due to reduced ring strain and slower oxidative metabolism .
Biological Activity
3-(3-((5-Chloropyrimidin-2-yl)oxy)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups, including a chloropyrimidine moiety , a piperidine ring , and a pyridine 1-oxide . Its molecular formula is with a molecular weight of approximately 330.78 g/mol. The presence of these functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 330.78 g/mol |
| Functional Groups | Chloropyrimidine, Piperidine, Pyridine N-Oxide |
Biological Activities
Research indicates that this compound exhibits a wide range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may have potential against various cancer cell lines, although specific mechanisms remain to be fully elucidated.
- Antimicrobial Effects : The compound has shown activity against certain microbial pathogens, indicating its potential as an antimicrobial agent.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in disease pathways, which is crucial for therapeutic applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Targeting Specific Pathways : The structural components suggest interactions with various biological targets, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
- Prodrug Properties : Similar compounds have demonstrated prodrug behavior, where they are metabolized into active forms upon administration. This could enhance their therapeutic efficacy while minimizing side effects .
Anticancer Activity
A study evaluated the anticancer properties of similar piperidine derivatives and found that modifications in the pyrimidine structure significantly enhanced their cytotoxicity against cancer cells. The introduction of chlorinated pyrimidine moieties was particularly effective in increasing potency against breast cancer cell lines .
Antimicrobial Evaluation
Research on related compounds indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structural features demonstrated IC50 values in the low micromolar range against Staphylococcus aureus and Escherichia coli, suggesting that the chloropyrimidinyl group plays a critical role in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
